This compound falls under the category of sulfonamides, which are a class of compounds containing the sulfonamide functional group (–SONH). The presence of an imidazole ring contributes to its biological activity, making it relevant in pharmaceutical research . The imidazole structure is a five-membered heterocyclic ring that contains two nitrogen atoms, enhancing the compound's interaction with biological targets.
The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can be achieved through various methods. Common synthetic routes include:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that may enhance its biological properties.
The molecular structure of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide features:
The structural formula can be represented as follows:
The InChI key for this compound is VQRMNUWVOPRLPH-UHFFFAOYSA-N, and its SMILES representation is CC(C)C1=NC(=CN1C)S(=O)(=O)N .
The chemical behavior of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide primarily involves reactions characteristic of both sulfonamides and imidazoles:
These reactions are significant for synthesizing derivatives that may exhibit improved pharmacological profiles.
The mechanism of action for 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific biological targets:
Understanding these interactions is crucial for optimizing its therapeutic applications.
1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has several notable applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: